molecular formula C7H9N3 B8011753 5H,6H,7H-cyclopenta[b]pyrazin-6-amine

5H,6H,7H-cyclopenta[b]pyrazin-6-amine

Cat. No.: B8011753
M. Wt: 135.17 g/mol
InChI Key: ZFDQATMGAFBWGX-UHFFFAOYSA-N
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Description

5H,6H,7H-cyclopenta[b]pyrazin-6-amine is a bicyclic heteroaromatic compound featuring a fused cyclopentane and pyrazine ring system, with an amine group at the 6-position. For instance, related compounds such as 5H,6H,7H-cyclopenta[b]pyrazine-6-carboxylic acid (Mol. formula: C₈H₈N₂O₂, Mol. weight: 164.17 g/mol) share the same core structure but differ in functional groups .

Properties

IUPAC Name

6,7-dihydro-5H-cyclopenta[b]pyrazin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3/c8-5-3-6-7(4-5)10-2-1-9-6/h1-2,5H,3-4,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFDQATMGAFBWGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=NC=CN=C21)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H,6H,7H-cyclopenta[b]pyrazin-6-amine typically involves multicomponent reactions. One common method includes the condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine . This reaction is facilitated by the presence of alkylating agents and a base such as triethylamine. The reaction proceeds through the formation of intermediate compounds, which then undergo intramolecular cyclization to form the desired bicyclic structure .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5H,6H,7H-cyclopenta[b]pyrazin-6-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketone derivatives, while substitution reactions can introduce various functional groups onto the pyrazine ring.

Scientific Research Applications

5H,6H,7H-cyclopenta[b]pyrazin-6-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5H,6H,7H-cyclopenta[b]pyrazin-6-amine involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit certain enzymes by binding to their active sites . The exact pathways and molecular targets can vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural analogs and their distinguishing features:

Compound Name Core Structure Functional Group Molecular Formula Molecular Weight (g/mol) Key Synthesis Method
5H,6H,7H-cyclopenta[b]pyrazin-6-amine Cyclopenta[b]pyrazine -NH₂ at C6 Likely C₇H₉N₃* ~135.16* Likely Skraup-like reaction
5H,6H,7H-cyclopenta[b]pyrazine-6-carboxylic acid Cyclopenta[b]pyrazine -COOH at C6 C₈H₈N₂O₂ 164.17 Not specified in evidence
9-Amino-5H-[1]benzopyrano[2,3-b]pyridin-5-one Benzopyrano-pyridine -NH₂ at C9 C₁₃H₁₀N₂O₂ 226.23 Skraup reaction with nitrobenzene
6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-amine Pyrazolo-oxazine -NH₂ at C6 C₆H₈N₄O 152.16 Multi-step synthesis (supplier data)

*Note: Molecular formula and weight for this compound are estimated based on structural similarity to its carboxylic acid analog .

Key Observations:

Functional Group Impact : The carboxylic acid derivative (C₈H₈N₂O₂) exhibits higher polarity compared to the amine analog, influencing solubility and bioavailability.

Synthetic Flexibility: The Skraup reaction is adaptable for amino-substituted heterocycles, though solvent choice (e.g., benzyl alcohol vs. nitrobenzene) varies with substitution position .

Pharmacological Potential

While direct pharmacological data for this compound are unavailable, its structural analogs suggest applications:

  • Kinase Inhibition: Pyrazine and pyridine derivatives are known to interact with ATP-binding pockets in kinases.
  • CNS Activity: Amino-substituted bicyclic systems (e.g., pyrazolo-oxazines) exhibit blood-brain barrier permeability, making them candidates for neurotherapeutics .

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